Potassium benzofurazan-5-trifluoroborate

Vue d'ensemble

Description

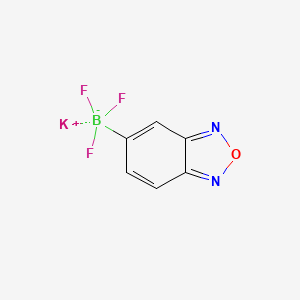

Potassium benzofurazan-5-trifluoroborate is a chemical compound with the molecular formula C6H3BF3KN2O. It is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is often used as a boronic acid surrogate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium benzofurazan-5-trifluoroborate can be synthesized through a series of chemical reactions involving the introduction of a trifluoroborate group into a benzofurazan ring. The typical synthetic route involves the reaction of benzofurazan with a trifluoroborate reagent under specific conditions, such as the presence of a base and a suitable solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium benzofurazan-5-trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Bases: Such as sodium hydroxide or potassium carbonate.

Solvents: Such as dimethyl sulfoxide or acetonitrile.

Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are often biaryl compounds or other coupled products.

Applications De Recherche Scientifique

Synthetic Applications

1.1 Cross-Coupling Reactions

Potassium benzofurazan-5-trifluoroborate serves as a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The stability and reactivity of potassium trifluoroborates make them suitable for these transformations, often yielding high product purity and efficiency.

Case Study:

A study demonstrated the successful cross-coupling of this compound with various aryl halides using palladium catalysts. The reactions were optimized to achieve yields exceeding 90%, showcasing the compound's utility in synthesizing complex organic molecules .

Material Science Applications

2.1 Organic Electronics

This compound has been explored in the development of organic electronic materials, particularly in hole injection and transport layers for organic light-emitting diodes (OLEDs). The compound's ability to enhance charge transport properties makes it an attractive candidate for improving device performance.

Research Findings:

Research indicates that incorporating this compound into polymer matrices can significantly improve the electrical conductivity and overall efficiency of OLEDs. This enhancement is attributed to the compound's favorable electronic properties, which facilitate better charge carrier mobility .

Biological Applications

3.1 Anticancer Research

Recent studies have investigated the potential of organoboron compounds, including this compound, in anticancer therapies. The unique structural characteristics of this compound may contribute to its efficacy in targeting cancer cells.

Findings:

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis, making it a subject of interest for further pharmacological development .

Environmental Applications

4.1 Detection of Pollutants

The use of this compound in environmental chemistry has been explored for its ability to detect and quantify pollutants, particularly heavy metals and organic contaminants in water samples.

Study Insights:

A method utilizing this compound was developed for the selective detection of lead ions in aqueous solutions. This method demonstrated high sensitivity and specificity, indicating its potential as a reliable tool for environmental monitoring .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of potassium benzofurazan-5-trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo nucleophilic substitution, oxidative addition, and reductive elimination, making the compound highly versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.

Comparaison Avec Des Composés Similaires

Potassium benzofurazan-5-trifluoroborate can be compared with other similar compounds, such as:

Potassium phenyltrifluoroborate: Another trifluoroborate compound used in cross-coupling reactions.

Potassium benzothiazolyltrifluoroborate: Similar in structure but with a benzothiazole ring instead of a benzofurazan ring.

Potassium benzoxazolyltrifluoroborate: Contains a benzoxazole ring and is used in similar applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds.

Activité Biologique

Potassium benzofurazan-5-trifluoroborate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer research and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Overview of Benzofurazan Compounds

Benzofurazan derivatives, including this compound, are recognized for their ability to act as nitric oxide (NO) donors, which is crucial in various biological processes. The unique structure of these compounds allows them to interact with cellular mechanisms, leading to significant biological effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of benzofurazan derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown:

- High cytotoxicity against human cancer cell lines such as:

- HuTu 80 (duodenal adenocarcinoma)

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical carcinoma)

The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway and increased production of reactive oxygen species (ROS) .

Table 1: Cytotoxicity of Benzofurazan Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Potassium Benzofurazan-5-BF3 | HuTu 80 | 15 | Apoptosis via ROS generation |

| Potassium Benzofurazan-5-BF3 | MCF-7 | 12 | Apoptosis via ROS generation |

| Potassium Benzofurazan-5-BF3 | HeLa | 10 | Apoptosis via ROS generation |

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity . Research indicates that derivatives can effectively inhibit the growth of various phytopathogenic fungi, such as:

- Rhizoctonia solani

- Sclerotinia sclerotiorum

- Fusarium spp.

The antimicrobial efficacy is attributed to the presence of multiple benzofuroxan moieties, which enhance their activity against these pathogens .

Toxicological Profile

Toxicological investigations into this compound have been conducted to assess its safety profile. Studies involving animal models have shown that:

- The compound does not significantly alter hepatic and renal functions at therapeutic doses.

- No acute toxicity was observed in mice treated with doses up to 100 mg/kg .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on HeLa cells. The results demonstrated that treatment led to a significant increase in apoptotic cells after 48 hours, with a marked effect on late-stage apoptosis. This suggests a robust potential for this compound in cancer therapy .

Case Study 2: Antimicrobial Effectiveness

In agricultural settings, this compound was tested against common plant pathogens. Results indicated that formulations containing this compound significantly reduced fungal infections in crops, showcasing its potential as a biopesticide .

Propriétés

IUPAC Name |

potassium;2,1,3-benzoxadiazol-5-yl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF3N2O.K/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXGHNBCIPLVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=NON=C2C=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF3KN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674193 | |

| Record name | Potassium (2,1,3-benzoxadiazol-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225608-24-1 | |

| Record name | Potassium (2,1,3-benzoxadiazol-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium benzo[c][1,2,5]oxadiazole-5-trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.